1-(2-Bromoethyl)-4-fluoro-1H-pyrazole 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1207961-53-2
VCID: VC13607349
InChI: InChI=1S/C5H6BrFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
SMILES: C1=C(C=NN1CCBr)F
Molecular Formula: C5H6BrFN2
Molecular Weight: 193.02 g/mol

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole

CAS No.: 1207961-53-2

Cat. No.: VC13607349

Molecular Formula: C5H6BrFN2

Molecular Weight: 193.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole - 1207961-53-2

Specification

CAS No. 1207961-53-2
Molecular Formula C5H6BrFN2
Molecular Weight 193.02 g/mol
IUPAC Name 1-(2-bromoethyl)-4-fluoropyrazole
Standard InChI InChI=1S/C5H6BrFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Standard InChI Key NWRXKYYAQQNYRV-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCBr)F
Canonical SMILES C1=C(C=NN1CCBr)F

Introduction

Chemical Identity and Physicochemical Properties

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole (CAS 1207961-53-2) is a halogenated pyrazole with the molecular formula C₅H₇BrFN₂ and a molecular weight of 210.03 g/mol . The compound features a pyrazole ring substituted with a fluorine atom at the 4-position and a 2-bromoethyl group at the 1-position. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₅H₇BrFN₂
Molecular Weight210.03 g/mol
Exact Mass208.974 Da
LogP (Partition Coeff.)~2.2 (estimated) ,
Hydrogen Bond Donors1 (NH group)

The bromoethyl side chain introduces alkylating potential, while the fluorine atom enhances electronegativity and metabolic stability . The compound’s density, melting point, and boiling point remain uncharacterized in published literature, highlighting gaps in experimental data.

Synthesis and Reaction Pathways

While no direct synthesis protocol for 1-(2-bromoethyl)-4-fluoro-1H-pyrazole is documented, plausible routes can be inferred from analogous pyrazole bromination and alkylation strategies:

Bromoethylation of 4-Fluoro-1H-pyrazole

A two-step synthesis may involve:

  • Preparation of 4-fluoro-1H-pyrazole: Fluorination of pyrazole precursors via electrophilic substitution or cross-coupling reactions .

  • Alkylation with 1,2-dibromoethane: Reaction of 4-fluoro-1H-pyrazole with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromoethyl group .

This method parallels the synthesis of 1-(2-bromoethyl)-4-phenylpiperazine, where bromoethylation is achieved via nucleophilic substitution . Yield optimization would require temperature control (0–20°C) and stoichiometric adjustments .

Alternative Pathways

  • Direct Bromination: Electrophilic bromination of 1-(2-hydroxyethyl)-4-fluoro-1H-pyrazole using PBr₃ or HBr/AcOH .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce fluorinated aryl groups, though this is less relevant for alkyl substituents .

Structural and Crystallographic Insights

The molecular geometry of 1-(2-bromoethyl)-4-fluoro-1H-pyrazole can be extrapolated from studies on 4-fluoro-1H-pyrazole . Key structural features include:

Bond Lengths and Angles

  • N–N bond: ~1.348–1.351 Å, slightly shorter than in non-fluorinated pyrazoles due to electron-withdrawing effects .

  • C–F bond: ~1.34 Å, consistent with aromatic C–F bonds in fluoropyrazoles .

  • Torsional Angles: The bromoethyl group likely adopts a staggered conformation to minimize steric hindrance with the pyrazole ring.

Hydrogen Bonding and Packing

Fluorinated pyrazoles exhibit strong NH···N hydrogen bonds (2.8–3.0 Å), forming dimeric units in the crystal lattice . The bromoethyl substituent may disrupt this packing, leading to polymorphic variations or disordered structures.

Challenges and Future Directions

  • Synthetic Optimization: Current protocols for bromoethylation suffer from moderate yields (e.g., 46% in analogous reactions ). Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis could improve efficiency.

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., A549 lung cancer) and microbial pathogens to validate hypothesized activities.

  • Crystallographic Studies: Single-crystal X-ray diffraction would resolve uncertainties about molecular conformation and intermolecular interactions.

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